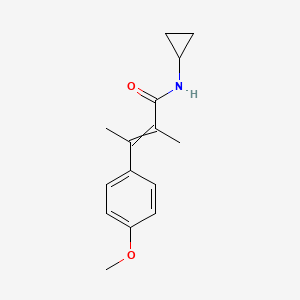
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- is an organic compound that belongs to the class of amides. This compound features a butenamide backbone with a cyclopropyl group, a methoxyphenyl group, and a methyl group attached to it. The (E)-configuration indicates the specific geometric isomerism around the double bond in the butenamide structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- typically involves the following steps:
Formation of the Butenamide Backbone: This can be achieved through the reaction of an appropriate butenoic acid derivative with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: This step may involve the cyclopropanation of an alkene precursor using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a methoxybenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the double bond in the butenamide backbone, converting it to a saturated amide.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions, leading to various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be employed under basic conditions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, polymers, and materials.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (E)-: Similar structure but with a hydroxy group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (E)-: Similar structure but with a chloro group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-ethyl-, (E)-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the specific (E)-configuration around the double bond may impart unique chemical and biological properties to 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-. These properties could include specific reactivity patterns, binding affinities, and biological activities that distinguish it from similar compounds.
属性
CAS 编号 |
60548-31-4 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17) |
InChI 键 |
NJCVMQUEWFSPQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


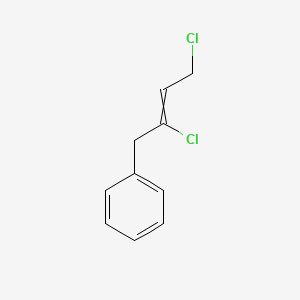
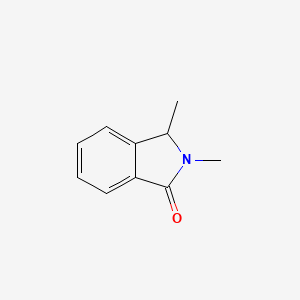
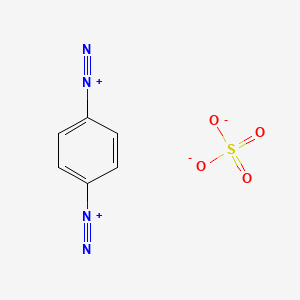
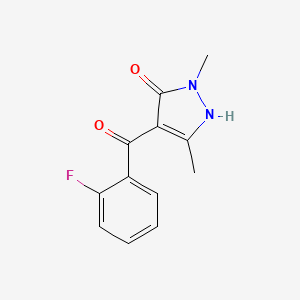
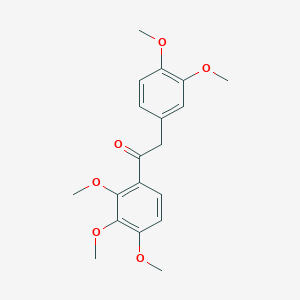
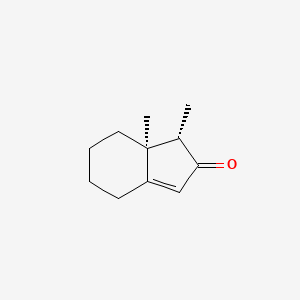


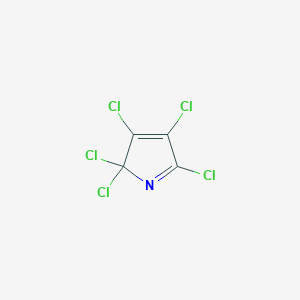

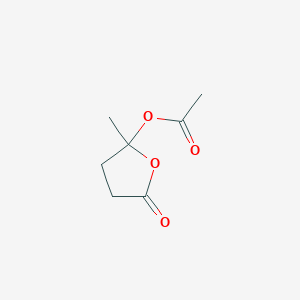
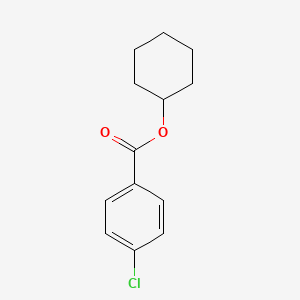
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)

